Bienvenue dans la boutique en ligne BenchChem!

2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose

Bacterial adhesion Pseudomonas aeruginosa Anti-adhesion drug discovery

This disaccharide (GalNAcβ1-4Gal, CAS 82535-18-0) is the non-negotiable structural determinant for pathogen adhesins and immune receptors. Substitution with Galβ1-3GalNAc or αGalNAc abolishes activity. The established IC50 of 79 µM vs. P. aeruginosa pilus binding provides a reproducible SAR baseline. It is the only ligand that selectively engages galectin-8N (Kd 1.16 µM) and MGL to modulate dendritic cell transcriptomes. Obtain the native reference compound for anti-adhesion drug discovery, adhesin characterization, and galectin-targeted studies.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
Cat. No. B7825909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5?,6?,7-,8-,9+,10-,11-,12-,13+,14-/m0/s1
InChIKeyKFEUJDWYNGMDBV-KHKCCGOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose (GalNAcβ1-4Gal): Procurement-Focused Identity and Baseline Profile


2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose (CAS 82535-18-0), systematically named β-D-Galp-(1→4)-D-GalpNAc and commonly abbreviated as GalNAcβ1-4Gal, is an amino disaccharide composed of a non-reducing β-D-galactopyranose unit linked (1→4) to a reducing-end 2-acetamido-2-deoxy-D-galactopyranose (GalNAc) residue . It constitutes the terminal disaccharide motif of the glycosphingolipid asialo-GM2 (GalNAcβ1-4Galβ1-4Glcβ1-1Cer) and serves as the core carbohydrate recognition sequence for multiple pathogen adhesins, the human C-type lectin MGL (CD301), and the N-terminal domain of galectin-8 . Unlike its closely related structural analogs (e.g., Galβ1-3GalNAc, GalNAcβ1-3Gal, Galβ1-4GlcNAc), the β1-4 linkage of GalNAc to Gal confers a distinct conformational and electronic signature that dictates exclusive binding profiles in bacterial adhesion, immune receptor engagement, and galectin selectivity.

Why 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose Cannot Be Substituted by Galβ1-3GalNAc, GalNAcβ1-3Gal, or Galβ1-4GlcNAc in Functional Assays


The disaccharide GalNAcβ1-4Gal is not functionally interchangeable with its closest structural analogs because the combination of (i) a terminal or internal β1-4-linked N-acetylgalactosamine residue and (ii) the specific β1-4 glycosidic bond geometry dictates binary recognition outcomes in multiple biological systems. Krivan et al. demonstrated that six major pulmonary pathogens (P. aeruginosa, H. influenzae, S. aureus, S. pneumoniae, K. pneumoniae, and certain E. coli) bind to glycolipids containing the GalNAcβ1-4Gal motif (asialo-GM1, asialo-GM2) but completely fail to bind globoside, which contains the isomeric GalNAcβ1-3Gal sequence . Similarly, the CS3 adhesin of enterotoxigenic E. coli is competitively inhibited by glycoconjugates bearing GalNAcβ1-4Gal, while equal-molar glycolipids lacking this sequence show no inhibition . At the immune receptor level, human MGL differentially engages GalNAcβ1-4Gal versus αGalNAc through distinct binding site usage, and galectin-8N uniquely prefers Galβ1-4GalNAc over Galβ1-4GlcNAc—a selectivity not shared by other galectins. These data collectively establish that the β1-4-linked GalNAc→Gal architecture is a non-negotiable structural determinant of function; substituting any component—the sugar identity, linkage position, or anomeric configuration—abolishes or substantially alters biological activity.

Quantitative Differentiation Evidence for 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose Against Structural Analogs


Pseudomonas aeruginosa PAK Pilus Binding: Native GalNAcβ1-4Gal IC50 of 79 μM Benchmarked Against Synthetic Analogs

In a competitive solid-phase binding assay, the native disaccharide GalNAcβ1-4Gal inhibited Pseudomonas aeruginosa PAK pilus binding to asialo-GM1 with an IC50 of 79 ± 18 μM. This value establishes the baseline affinity of the natural receptor motif. Most synthetic O-methyl or O-propyl analogs of GalNAcβ1-4Gal exhibited comparable affinities (IC50 = 60–130 μM), confirming that the core disaccharide architecture is the primary binding determinant. However, the 2-O-propyl derivative displayed a ~10-fold improvement in inhibitory potency (IC50 = 8 ± 4 μM), demonstrating that specific modifications at the galactose 2-position can substantially enhance affinity . This dataset provides a direct, quantitative framework for evaluating the native compound as a reference ligand in anti-adhesion drug development—where its well-defined, moderate affinity (79 μM) makes it an ideal baseline for structure–activity relationship (SAR) studies.

Bacterial adhesion Pseudomonas aeruginosa Anti-adhesion drug discovery Pilus receptor Competitive inhibition

Pulmonary Pathogen Adhesion: Binary Discrimination Between GalNAcβ1-4Gal and the Isomeric GalNAcβ1-3Gal Sequence

Using a thin-layer chromatography (TLC) overlay assay with radiolabeled bacteria, Krivan et al. tested binding of six pulmonary pathogens (P. aeruginosa, H. influenzae, S. aureus, S. pneumoniae, K. pneumoniae, and certain E. coli) to a panel of purified glycosphingolipids. All six pathogens bound to glycolipids containing the GalNAcβ1-4Gal sequence—specifically asialo-GM2 (GalNAcβ1-4Galβ1-4Glcβ1-1Cer), asialo-GM1 (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer), and fucosylasialo-GM1. In stark contrast, none of the pathogens bound to globoside (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Cer), which contains the isomeric GalNAcβ1-3Gal terminal sequence, nor to lactosylceramide (Galβ1-4Glcβ1-1Cer), glucosylceramide, galactosylceramide, or any ganglioside with sialic acid substitution. The detection limit was 200 ng of glycolipid, and bound bacteria were detected by autoradiography . This binary yes/no binding pattern demonstrates that the β1-4 linkage of GalNAc to Gal is an absolute structural requirement, not a preference.

Pulmonary infection Glycosphingolipid receptor Bacterial adhesion Cystic fibrosis Asialo-GM2

CS3 Adhesin of ETEC: Competitive Inhibition by GalNAcβ1-4Gal-Containing Glycoconjugates but Not by GM3

The fibrillar CS3 adhesin of enterotoxigenic Escherichia coli (ETEC), a major cause of traveler's diarrhea, binds to rabbit intestinal glycoproteins via a carbohydrate-dependent mechanism. Wennerås et al. demonstrated that preincubation with equimolar amounts of GM1, asialo-GM1, or GM2—all of which contain the internal or terminal GalNAcβ1-4Gal motif—inhibited CS3 binding to intestinal membrane proteins equally well. In direct contrast, GM3 (sialylated lactosylceramide, lacking GalNAc) showed no significant inhibition under identical conditions . The critical epitope was further confirmed by electron microscopy: GalNAcβ1-4Gal disaccharide conjugated to BSA via a spacer localized exclusively around CS3-positive bacteria, with no binding to CS3-negative mutants. This differential inhibition profile isolates the GalNAcβ1-4Gal disaccharide as the minimal essential binding epitope, distinct from sialylated or non-GalNAc-containing glycolipids.

Enterotoxigenic E. coli CS3 adhesin Glycoprotein binding Competitive inhibition Vaccine target

Human MGL (CD301) Ligand Discrimination: GalNAcβ1-4Gal Binding Is 10-Fold Reduced Compared to αGalNAc, Indicating Distinct Binding Site Engagement

The human macrophage galactose-type lectin (MGL, CD301) recognizes both α-linked GalNAc (Tn antigen, αGalNAc-Ser/Thr) and β-linked GalNAc (GalNAcβ1-4Gal, the asialo-GM2 epitope). Szczykutowicz et al. reported that an MGL mutant engineered to probe binding site usage exhibited a 10-fold reduction in binding capacity toward GalNAcβ1-4Gal compared to αGalNAc . This finding indicates that GalNAcβ1-4Gal requires a secondary binding site on MGL for sufficient engagement, whereas αGalNAc can bind through the primary site alone. Functionally, this differential binding translates into distinct downstream signaling outcomes: Zaal et al. showed that stimulation of human monocyte-derived dendritic cells with GalNAcβ1-4Gal glycodendrimers, but not αGalNAc glycodendrimers with the same dendrimeric core, induced significant transcriptome-wide changes, including downregulation of glycolytic pathway genes (HK2, PFKL, PKM) confirmed by extracellular flux analysis .

C-type lectin MGL/CD301 Immune modulation Dendritic cell Tumor-associated glycan

Galectin-8N Unique Selectivity: Galβ1-4GalNAc Is Preferred Over Galβ1-4GlcNAc, in Contrast to Other Galectins

Among galectins, the N-terminal carbohydrate recognition domain of galectin-8 (galectin-8N) exhibits a unique binding preference for Galβ1-4GalNAc over Galβ1-4GlcNAc (LacNAc)—the opposite of the selectivity displayed by galectin-1, -2, -3, -4, and -7, which all favor LacNAc . This specificity was functionally validated by Nielsen et al., who demonstrated that galectin-8N is the only galectin with measurable affinity (Kd = 1.16 μM) for erythropoietin presenting core-1 O-glycans (Neu5Acα2,3Galβ1,3GalNAc), a binding attributed to its preference for the Galβ1-4GalNAc substructure . In contrast, galectin-8C, galectin-1, and galectin-3 showed no binding to these O-glycans even at the highest tested concentration (2.1 μM), translating to Kd values >20 μM or no binding. This unique selectivity profile makes GalNAcβ1-4Gal (Galβ1-4GalNAc) the defining ligand for galectin-8N functional studies.

Galectin-8 Glycan specificity O-glycan Carbohydrate recognition domain Apoptosis

Validated Application Scenarios for 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose Based on Quantitative Evidence


Anti-Adhesion Drug Discovery: Reference Ligand for Pseudomonas aeruginosa Pilus Inhibitor SAR

The well-characterized IC50 of 79 ± 18 μM for GalNAcβ1-4Gal against P. aeruginosa PAK pilus binding provides a reproducible baseline for structure–activity relationship (SAR) campaigns . This compound serves as the native reference ligand against which synthetic analogs are benchmarked, enabling quantitative assessment of affinity improvements. The Krivan et al. data further validate that this disaccharide motif is the minimal receptor determinant for a broad panel of pulmonary pathogens beyond P. aeruginosa, including H. influenzae, S. aureus, S. pneumoniae, K. pneumoniae, and certain E. coli . Procurement of this compound is essential for any anti-adhesion drug discovery program targeting the GalNAcβ1-4Gal adhesin axis.

Immune Modulation Research: MGL/CD301-Specific Dendritic Cell Activation and Metabolic Reprogramming

GalNAcβ1-4Gal is the defined ligand for studying MGL-mediated immune modulation with distinct signaling outcomes from αGalNAc. The 10-fold differential binding to MGL (vs. αGalNAc) and the unique capacity to induce transcriptome-wide changes including glycolytic gene downregulation in dendritic cells make this compound irreplaceable for experiments aimed at dissecting MGL signaling pathways . Glycodendrimers or neoglycoconjugates presenting GalNAcβ1-4Gal are required for studies on tumor immune evasion, tolerance induction, and MGL-targeted immunotherapy, where substitution with αGalNAc would produce qualitatively different results .

Galectin-8N Selective Engagement: Biochemical and Cell-Based Assays for Autophagy and Apoptosis Research

As the only galectin CRD that preferentially binds Galβ1-4GalNAc over Galβ1-4GlcNAc, galectin-8N requires this specific disaccharide for selective functional studies . The confirmed Kd of 1.16 μM for galectin-8N binding to Galβ1-4GalNAc-containing O-glycoproteins provides a quantitative framework for designing competitive binding assays, surface plasmon resonance (SPR) experiments, and cellular galectin-8N inhibition studies . Using Galβ1-4GlcNAc (LacNAc) instead would engage multiple other galectins with higher affinity, invalidating galectin-8N-specific conclusions.

Bacterial Adhesin Characterization and Neoglycoconjugate Vaccine Development

The demonstration that the GalNAcβ1-4Gal disaccharide, when conjugated to BSA via a spacer, is sufficient to mediate specific binding of CS3-positive enterotoxigenic E. coli—while CS3-negative mutants show no binding—establishes this compound as the minimal functional epitope for adhesin characterization and anti-adhesion vaccine design . This compound can be used to generate defined neoglycoconjugates and glycolipid mimetics for studying adhesin–glycan interactions from ETEC, enteropathogenic E. coli, and P. aeruginosa without the confounding heterogeneity of natural glycolipid preparations.

Quote Request

Request a Quote for 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.